(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
(S)-7-benzyl-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a benzyl group, two oxygen atoms, and a nitrogen atom within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereoselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved efficiency, safety, and scalability. For instance, a microreaction system can be used to precisely control reaction parameters, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: A structurally related compound with similar spirocyclic features.
1-oxa-2-azaspiro[2.5]octane: Another spirocyclic compound with a different ring structure.
Uniqueness
(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane stands out due to its specific benzyl group and the presence of two oxygen atoms within its spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(7S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)6-11-7-15-12(13-11)8-14-9-12/h1-5,11,13H,6-9H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULISANSRFYERCR-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2(O1)COC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2(O1)COC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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